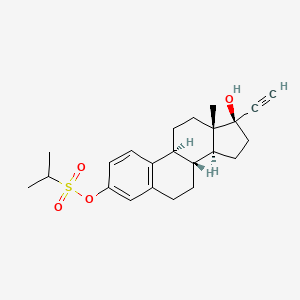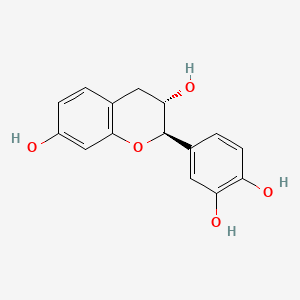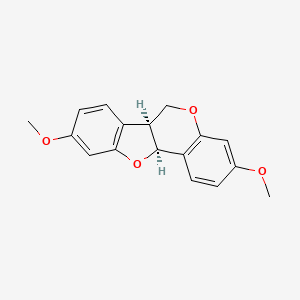
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel- is a natural product found in Platymiscium floribundum, Pterocarpus macrocarpus, and Ononis viscosa with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Interconversion
6H-Benzofuro[3,2-c]benzopyran and its derivatives have been extensively studied in chemical synthesis. Gunning et al. (1977) explored the use of lead(IV) acetate as a dehydrogenating agent to prepare 6H-benzofuro[3,2-c]benzopyran from its dihydro-derivative. They also suggested a chemical interconversion scheme between 6H-benzofuro[3,2-c]benzopyrans and related isoflavonoids, highlighting the compound's versatility in synthetic chemistry (Gunning, Kavanagh, Meegan, & Donnelly, 1977).
Spectroscopic Analysis
The compound has also been a subject of interest in spectroscopic analysis. Pachler and Underwood (1967) analyzed the PMR spectra of several 6H-benzofuro[3,2-c][1]benzopyran derivatives, contributing to a deeper understanding of the compound’s molecular structure and properties (Pachler & Underwood, 1967).
Natural Product Isolation
Furthermore, research has been conducted on isolating derivatives of this compound from natural sources. Ndukwe, Oluah, and Fekarurhobo (2020) isolated a derivative of 6H-benzofuro[3,2-c][1]benzopyran from the heartwood of Baphia nitida, using chromatographic separation and spectroscopic techniques for structural elucidation (Ndukwe, Oluah, & Fekarurhobo, 2020).
Photochemical Studies
The compound has also been studied in the context of photochemical reactions. Ramakanth et al. (1986) reported a novel photochemical ring contraction of 6H-(benzofuro)(3,2-c)(1)11a,6a-dihydro-11a-methylbenzopyrans, providing insights into its potential applications in photochemistry (Ramakanth, Narayanan, Balasubramanian, & Rajagopalan, 1986).
Antimicrobial Screening
In the field of medicinal chemistry, Mulwad and Hegde (2009) synthesized derivatives of 6H-benzofuro[3,2-c]benzopyran and evaluated their antimicrobial activity, demonstrating the compound's potential utility in developing new antimicrobial agents (Mulwad & Hegde, 2009).
Structural and Synthetic Studies
The compound has also been the focus of structural and synthetic studies aimed at exploring its potential applications in various fields. For instance, Majumdar et al. (2004) conducted studies in sigmatropic rearrangement for synthesizing related compounds, contributing to the knowledge of synthetic pathways involving 6H-benzofuro[3,2-c]benzopyran derivatives (Majumdar, Kundu, Mukhopadhyay, & Ghosh, 2004).
Eigenschaften
CAS-Nummer |
7678-43-5 |
|---|---|
Produktname |
6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,9-dimethoxy-, (6aR,11aR)-rel- |
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(6aS,11aS)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m1/s1 |
InChI-Schlüssel |
VPGIGLKLCFOWDN-RHSMWYFYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC |
SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC |
Andere CAS-Nummern |
7678-43-5 |
Synonyme |
homopterocarpin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



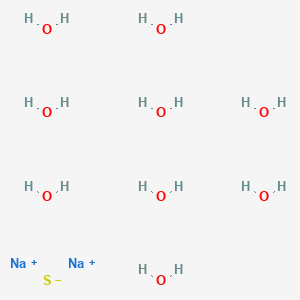
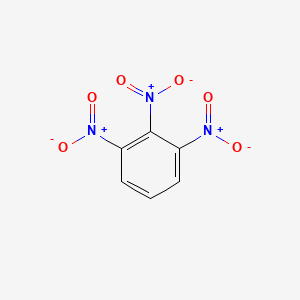
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
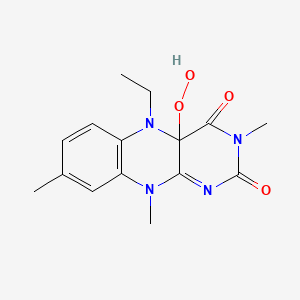
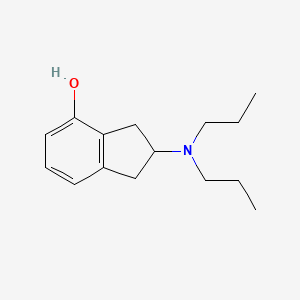
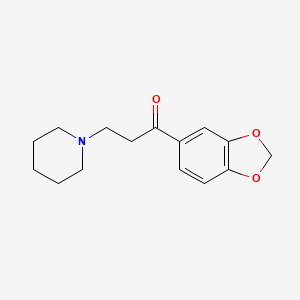
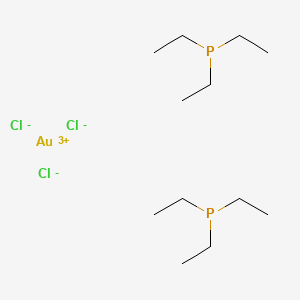
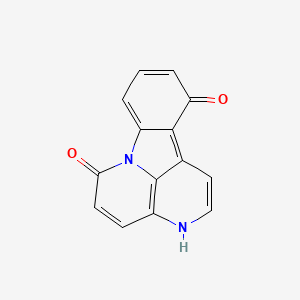
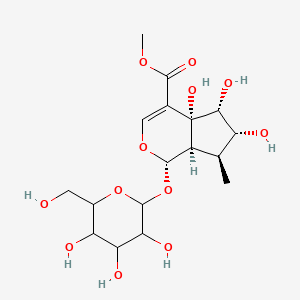
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)
